

PD173074 (CAS: 219580-11-7): A Technical Guide for Researchers

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An in-depth analysis of the potent and selective FGFR inhibitor for researchers, scientists, and drug development professionals.

PD173074 is a potent, ATP-competitive small molecule inhibitor primarily targeting Fibroblast Growth Factor Receptors (FGFRs), with significant activity against FGFR1 and FGFR3. It also demonstrates inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This pyrido[2,3-d]pyrimidine compound has become an invaluable tool in cellular and developmental biology, as well as cancer research, for its ability to selectively dissect the roles of FGFR signaling in processes such as cell proliferation, differentiation, and angiogenesis.

Core Compound Details



Property	Value	
Chemical Name	N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-dimethylethyl)urea	
CAS Number	219580-11-7[1][2][3]	
Molecular Formula	C28H41N7O3[1][2][3]	
Molecular Weight	523.67 g/mol [1][2]	
Appearance	White to yellow solid[1][4]	
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 100 mM)[2][3][5]	

Quantitative Data: Potency and Selectivity

PD173074 exhibits high selectivity for FGFRs, with significantly lower potency against other tyrosine kinases.[6][7] The following tables summarize its inhibitory activity.

Table 1: In Vitro Kinase and Autophosphorylation Inhibition



Target	Assay Type	IC50 (nM)	Key Findings
FGFR1	Cell-free / Autophosphorylation	~21.5 - 25[3][5][6][8]	Potent inhibition of FGFR1 kinase activity and autophosphorylation. [6][9]
FGFR3	Cell-free	5[2][3][5]	Highly potent against this family member.[2]
VEGFR2	Cell-free / Autophosphorylation	~100 - 200[5][6][8]	Effective inhibition, though less potent than against FGFRs. [6][9]
PDGFR	Cell-free	17,600[2][5]	Over 1000-fold more selective for FGFR1. [6]
c-Src	Cell-free	19,800[2][5]	Significantly lower potency.[5]
EGFR	Cell-free	>50,000[2][5]	Negligible activity.[5]
InsR	Cell-free	>50,000[5]	Negligible activity.[5]
MEK	Cell-free	>50,000[5]	Negligible activity.[5]
PKC	Cell-free	>50,000[5]	Negligible activity.[5]

Table 2: Cellular Activity of PD173074



Cellular Process	Cell Line(s)	IC50 (nM)	Key Findings
FGFR1 Autophosphorylation	NIH3T3	1 - 5[9]	Demonstrates potent inhibition of receptor activation in a cellular context.[9]
VEGFR2 Autophosphorylation	NIH3T3	100 - 200[9]	Effective inhibition of VEGFR2 signaling in cells.[9]
Cell Viability (FGFR3-expressing)	KMS11, KMS18	< 20[6][9]	Shows potent anti- proliferative effects in cancer cells dependent on FGFR3 signaling.[6][9]
Cell Viability	TFK-1 (Cholangiocarcinoma)	~6,600	Effective in reducing cell viability.
Cell Viability	KKU-213 (Cholangiocarcinoma)	~8,400	Dose-dependent reduction in cell viability.
Cell Viability	RBE (Cholangiocarcinoma)	~11,000	Demonstrates anti- proliferative effects.

Mechanism of Action and Signaling Pathways

PD173074 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs. [1][7] This binding event physically obstructs the binding of ATP, thereby preventing the autophosphorylation of tyrosine residues within the kinase domain.[1][7] This lack of phosphorylation halts the activation of the receptor and inhibits the subsequent downstream signaling cascades that are crucial for cellular processes like proliferation and survival.[1]

The primary signaling pathways inhibited by PD173074 include:

• RAS-RAF-MEK-ERK (MAPK) Pathway: Crucial for cell proliferation and differentiation.[10]



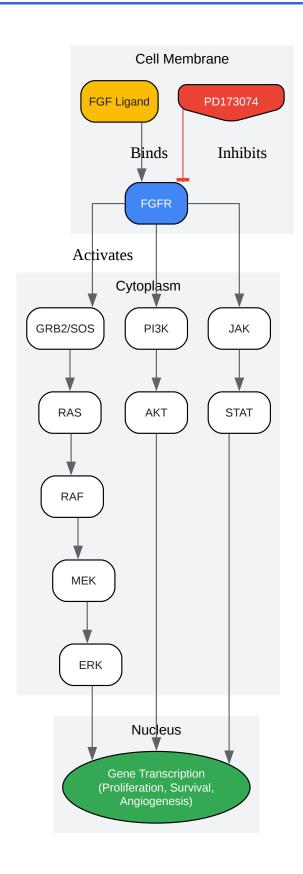




- PI3K-AKT-mTOR Pathway: A key pathway for cell survival, growth, and proliferation.[10]
- JAK-STAT Pathway: Involved in cell growth, survival, and differentiation.[10]

By blocking these pathways, PD173074 can induce cell cycle arrest and apoptosis in cells that are dependent on FGFR signaling.[7]





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Inhibition of FGFR Signaling by PD173074.



Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Radiometric Filter-Binding)

This protocol outlines a method to determine the IC₅₀ of PD173074 against a target kinase like FGFR1.[5][9]

Materials:

- Recombinant human FGFR1 kinase
- PD173074 (stock solution in DMSO)
- Poly(Glu, Tyr) 4:1 substrate
- [y-32P]ATP
- Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM Sodium Orthovanadate)[5]
- ATP Solution (5 μM ATP in Kinase Assay Buffer)[5]
- 96-well reaction plates
- Phosphocellulose filter plates
- Wash Buffer (0.5% Phosphoric Acid)[5]
- Scintillation counter

- Reagent Preparation: Prepare serial dilutions of PD173074 in Kinase Assay Buffer (final concentrations ranging from 0.1 nM to 10 μM). Include a DMSO-only control.[5]
- Reaction Setup: In a 96-well plate, add in order: 25 μ L of Kinase Assay Buffer, 10 μ L of PD173074 dilution or DMSO, 10 μ L of substrate solution (750 μ g/mL Poly(Glu, Tyr) 4:1), and

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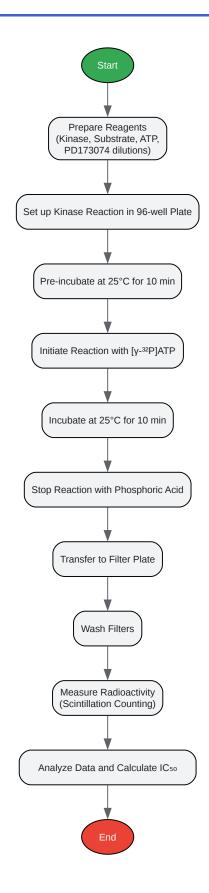




10 μL of enzyme solution (60-75 ng recombinant FGFR1).[5]

- Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.[5]
- Reaction Initiation: Start the kinase reaction by adding 10 μ L of [y-32P]ATP solution. Incubate at 25°C for 10 minutes.[5]
- Reaction Termination: Stop the reaction by adding 50 μL of 1% Phosphoric Acid.[5]
- Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate and wash three times with 200 µL of Wash Buffer to remove unincorporated ATP.[5]
- Detection: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure radioactivity using a scintillation counter.[5]
- Data Analysis: Subtract background counts, plot the percentage of kinase inhibition against the logarithm of the PD173074 concentration, and determine the IC₅₀ value using a sigmoidal dose-response curve.[5]





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Workflow for an In Vitro Kinase Assay.



Cell Viability Assay (MTT Assay)

This protocol assesses the effect of PD173074 on cell proliferation and viability.[2]

Materials:

- Cells of interest
- · Complete cell culture medium
- PD173074 stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- · DMSO or solubilization buffer
- Plate reader

- Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]
- Treatment: Treat cells with a range of PD173074 concentrations. Include a vehicle (DMSO) control.[11]
- Incubation: Incubate the cells for a specified period (typically 24-72 hours).[11]
- MTT Addition: Add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. [2][11]
- Solubilization: Remove the medium and add 100-200 μL of DMSO to dissolve the formazan crystals.[2][11]
- Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[2][11]



 Data Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).
 [11]

Western Blot Analysis of FGFR Phosphorylation

This protocol is used to determine the effect of PD173074 on the phosphorylation status of FGFR in cells.

Materials:

- Cells of interest
- PD173074
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE and Western blot equipment
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-p-FGFR, anti-total FGFR, and a loading control like anti-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)

- Cell Treatment: Seed cells and, if necessary, serum-starve to reduce basal signaling. Treat with various concentrations of PD173074 for a specified time.
- Cell Lysis: Wash cells with cold PBS and lyse them on ice.



- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.
- Immunoblotting: Block the membrane and incubate with the primary anti-p-FGFR antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
- Detection: Detect protein bands using a chemiluminescent substrate.
- Re-probing: Strip the membrane and re-probe for total FGFR and a loading control to normalize the p-FGFR signal.
- Data Analysis: Quantify band intensities using densitometry software.

In Vivo Mouse Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PD173074 in a mouse model.

Materials:

- Cancer cell line of interest
- Immunocompromised mice (e.g., nude mice)
- PD173074
- Vehicle for administration (e.g., DMSO, PEG300, Tween 80, saline)[6]

- Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
- Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
- Randomization and Treatment: Once tumors reach a specified size (e.g., 100-200 mm³),
 randomize mice into control (vehicle) and treatment groups.[6]

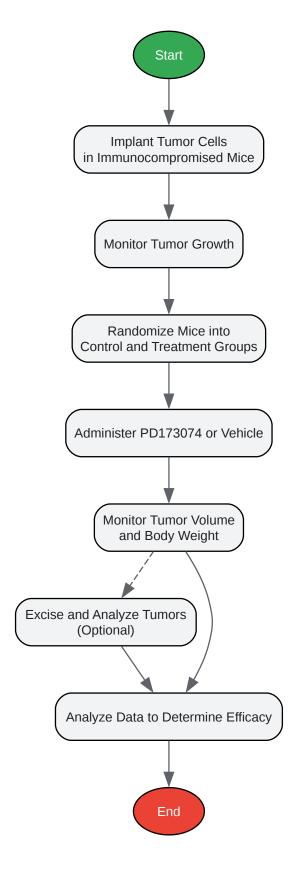
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- Drug Administration: Administer PD173074 or vehicle according to the predetermined dose, route (e.g., oral gavage, intraperitoneal injection), and schedule.[6]
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, Western blotting).
- Data Analysis: Compare tumor growth between the treatment and control groups to determine the anti-tumor efficacy of PD173074.





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General Workflow for a Mouse Xenograft Study.



Conclusion

PD173074 is a well-characterized, potent, and selective inhibitor of FGFR1 and FGFR3, with secondary activity against VEGFR2. Its ATP-competitive mechanism of action makes it a critical research tool for investigating the multifaceted roles of FGFR signaling in both normal physiology and disease states, particularly in oncology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals utilizing this important compound.

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